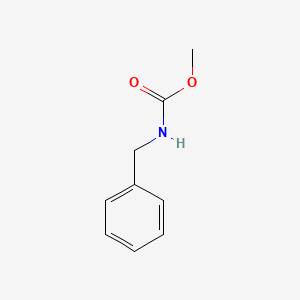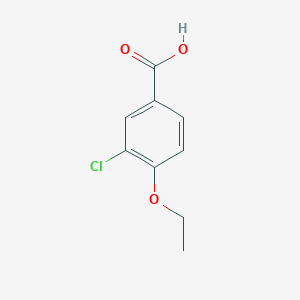
Methyl benzylcarbamate
Vue d'ensemble
Description
Methyl benzylcarbamate is an organic compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.19 . It is a solid at room temperature .
Synthesis Analysis
Methyl benzylcarbamate can be synthesized using a heterogeneous CeO2 catalyst in a one-pot process from benzylamine, CO2, and methanol . The yield of methyl benzylcarbamate reached 92% at >99% benzylamine conversion and 92% benzylamine-based selectivity even in the absence of the dehydrating agents .Molecular Structure Analysis
The InChI code for Methyl benzylcarbamate is 1S/C9H11NO2/c1-12-9(11)10-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11) .Chemical Reactions Analysis
The main formation route of methyl benzylcarbamate is suggested to be the reaction of dimethyl carbonate or the precursor of dimethyl carbonate formation with benzylamine .Physical And Chemical Properties Analysis
Methyl benzylcarbamate has a density of 1.1±0.1 g/cm3, a boiling point of 290.1±19.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 53.0±3.0 kJ/mol and a flash point of 129.3±21.5 °C .Applications De Recherche Scientifique
Catalysis in Organic Synthesis
Methyl benzylcarbamate plays a significant role in organic synthesis. A study by Honda et al. (2011) demonstrated the use of a heterogeneous CeO2 catalyst for the one-pot synthesis of methyl benzylcarbamate from benzylamine, CO2, and methanol, achieving a high yield and selectivity. This process is significant in the field of green chemistry due to its efficiency and environmental benefits (Honda et al., 2011).
Spectroscopic Studies
In spectroscopic research, methyl benzylcarbamate derivatives have been studied for their vibrational and electronic properties. Rao et al. (2016) conducted a combined experimental and theoretical study on Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate, examining its FT-IR, FT-Raman, and UV-Visible spectra. This kind of research is crucial for understanding the molecular structure and properties of such compounds (Rao et al., 2016).
Chiral Stationary Phases in Chromatography
The application of benzylcarbamate derivatives in chromatography was explored by Kaida and Okamoto (1993), who prepared various benzylcarbamate derivatives of cellulose and amylose to evaluate their optical resolving abilities as chiral stationary phases for high-performance liquid chromatography. This research is important for the separation and analysis of chiral compounds (Kaida & Okamoto, 1993).
Nanoparticle Carriers in Agriculture
Campos et al. (2015) studied the use of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for carbendazim (MBC) (methyl-2-benzimidazole carbamate) in agricultural applications. Their research focused on the sustained release of these fungicides, offering potential improvements in efficacy and reduced environmental impact (Campos et al., 2015).
Antitumor Activity
Methyl benzylcarbamate derivatives have been investigated for their antitumor properties. A study by Hao et al. (2002) explored the preclinical antitumor activity and pharmacokinetics of Methyl-2-benzimidazolecarbamate (FB642), highlighting its potential as an anticancer agent (Hao et al., 2002).
Safety And Hazards
Orientations Futures
The synthesis of Methyl benzylcarbamate using a heterogeneous CeO2 catalyst presents a promising direction for future research . The catalyst is reusable after calcination at 873 K for 3 h, and various carbamates can be synthesized with good yield and high selectivity by the reaction of amines + CO2 + alcohols over CeO2 .
Propriétés
IUPAC Name |
methyl N-benzylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-9(11)10-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZIHLRSOOMEKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283198 | |
| Record name | methyl benzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl benzylcarbamate | |
CAS RN |
5817-70-9 | |
| Record name | 5817-70-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30335 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl benzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl N-benzylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]benzoic acid](/img/structure/B1361476.png)


![(2E)-3-{N-[4-(5-methylbenzothiazol-2-yl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B1361484.png)
![2-[(2,4,6-Trimethylphenyl)formamido]acetic acid](/img/structure/B1361489.png)
![2-{[2-(Anilinocarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1361492.png)





